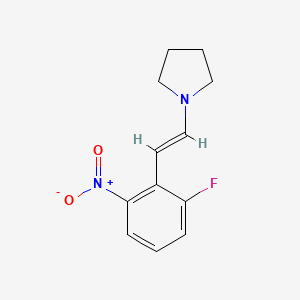

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine

CAS No.: 344790-94-9

Cat. No.: VC5535055

Molecular Formula: C12H13FN2O2

Molecular Weight: 236.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344790-94-9 |

|---|---|

| Molecular Formula | C12H13FN2O2 |

| Molecular Weight | 236.246 |

| IUPAC Name | 1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine |

| Standard InChI | InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2/b9-6+ |

| Standard InChI Key | KGBDDNXVFNLWPV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine (molecular formula: , molecular weight: 236.24 g/mol) features a pyrrolidine ring (a five-membered secondary amine) connected to a 2-fluoro-6-nitrophenyl group through a vinyl (-CH=CH-) bridge. The fluorine atom at the ortho position and the nitro group at the para position relative to the vinyl group create a polarized aromatic system, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine | PubChem |

| Canonical SMILES | C1CCN(C1)/C=C/C2=C(C=CC=C2F)N+[O-] | PubChem |

| InChI Key | KGBDDNXVFNLWPV-RMKNXTFCSA-N | PubChem |

| Topological Polar Surface Area | 58.7 Ų | PubChem |

The E-configuration of the vinyl group (confirmed by the SMILES notation) positions the pyrrolidine and fluoronitrophenyl groups on opposite sides of the double bond, potentially affecting binding to biological targets.

Electronic and Steric Features

-

Nitro Group: The electron-withdrawing nitro (-NO) group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself.

-

Fluorine Substituent: The fluorine atom introduces steric hindrance and moderate electron-withdrawing effects via inductive mechanisms, further polarizing the aromatic system.

-

Pyrrolidine Ring: The saturated five-membered ring provides conformational flexibility while maintaining basicity (pK ~11 for pyrrolidine), which may facilitate protonation in physiological environments.

Synthetic Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the vinyl bridge to yield 2-fluoro-6-nitrobenzaldehyde and pyrrolidine as starting materials. This approach leverages the well-established condensation of aldehydes with amines to form enamines.

Stepwise Synthesis

-

Aldehyde Preparation: 2-Fluoro-6-nitrobenzaldehyde can be synthesized via nitration of 2-fluorobenzaldehyde under mixed acid conditions, followed by purification via recrystallization.

-

Enamine Formation:

-

Reagents: Pyrrolidine, 2-fluoro-6-nitrobenzaldehyde, anhydrous ethanol, catalytic p-toluenesulfonic acid (PTSA).

-

Mechanism: Base-catalyzed condensation (Scheme 1):

-

Conditions: Reflux at 78°C for 12–24 hours under inert atmosphere.

-

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >95% purity.

Table 2: Optimization Parameters for Enamine Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes amine nucleophilicity |

| Catalyst Loading | 5 mol% PTSA | Balances reaction rate and side reactions |

| Reaction Time | 18 hours | Completes conversion without degradation |

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The fluoronitrophenyl moiety undergoes selective substitution at the meta position to the nitro group. For example:

This reactivity enables functionalization for structure-activity relationship (SAR) studies.

Reduction Pathways

-

Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine:

-

Vinyl Group Hydrogenation: Full saturation of the double bond yields a pyrrolidine-ethyl-aromatic derivative, altering molecular geometry and hydrophobicity.

Future Directions

-

SAR Studies: Systematic modification of the nitro, fluorine, and pyrrolidine moieties to optimize bioactivity.

-

Computational Modeling: Molecular docking studies to predict target engagement (e.g., kinase inhibition).

-

In Vivo Toxicology: Acute and chronic toxicity assessments in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume